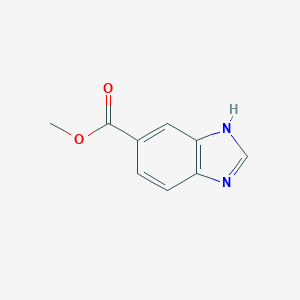![molecular formula C6H10O2 B127029 trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 156742-99-3](/img/structure/B127029.png)
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone, also known as trans-HMCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Mécanisme D'action
Trans-HMCPE acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function, mood regulation, and reward pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone can improve cognitive function and memory in animal models. It has also been shown to have an antidepressant effect and to reduce the symptoms of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone in lab experiments is its specificity for the alpha7 nAChR, which allows for targeted research on this receptor. However, one limitation is the need for further research to fully understand its effects on other receptors and potential side effects.
Orientations Futures
For the research on trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone include exploring its potential as a therapeutic agent for neurological disorders, investigating its effects on other receptors and neurotransmitter systems, and optimizing its pharmacological properties for clinical use.
In conclusion, trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone is a promising compound for scientific research in the field of pharmacology. Its potential applications in the treatment of neurological disorders and its specific targeting of the alpha7 nAChR make it an interesting subject for further study. However, more research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
Trans-HMCPE can be synthesized through a multistep process involving the reaction of cyclopropanone with formaldehyde followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
Trans-HMCPE has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have an effect on the cholinergic system, which is involved in cognitive function, memory, and learning.
Propriétés
Numéro CAS |
156742-99-3 |
|---|---|
Nom du produit |
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
UDEQWTRHJXJBOU-WDSKDSINSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]1CO |
SMILES |
CC(=O)C1CC1CO |
SMILES canonique |
CC(=O)C1CC1CO |
Synonymes |
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



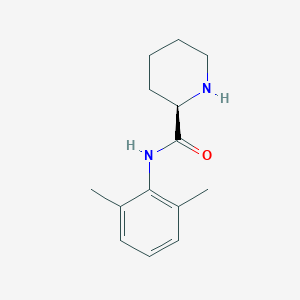
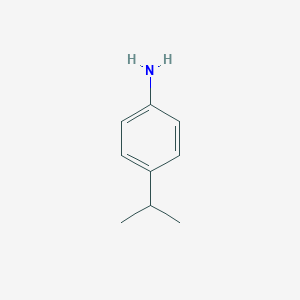
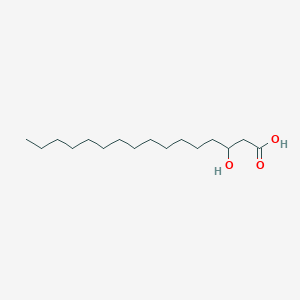
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
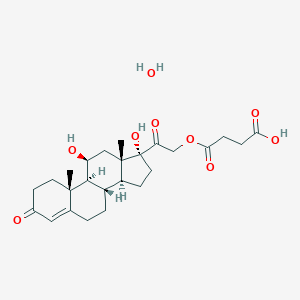
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
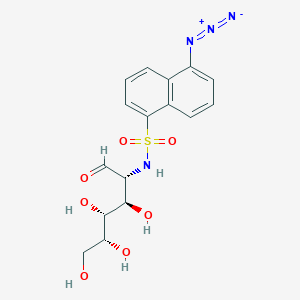
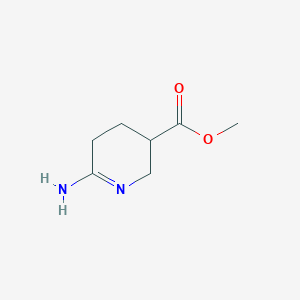

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
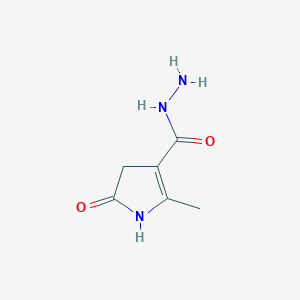
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
